molecular formula C22H30N2O B13588077 N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide

N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide

Cat. No.: B13588077
M. Wt: 338.5 g/mol
InChI Key: DQGJCELNGPAFAU-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide is a complex organic compound that combines the structural features of adamantane and pyrrolidine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrrolidine is a five-membered nitrogen-containing heterocycle. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, in its antiviral applications, the compound has been shown to inhibit the entry of viruses into host cells by binding to viral glycoproteins . This prevents the virus from attaching to and entering the host cell, thereby blocking infection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide is unique due to its combination of adamantane and pyrrolidine structures, which confer both stability and reactivity. This makes it particularly useful in applications where both properties are desirable, such as in drug development and materials science.

Properties

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide

InChI

InChI=1S/C22H30N2O/c25-21(22-11-17-8-18(12-22)10-19(9-17)13-22)23-20-6-7-24(15-20)14-16-4-2-1-3-5-16/h1-5,17-20H,6-15H2,(H,23,25)

InChI Key

DQGJCELNGPAFAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5

Origin of Product

United States

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